molecular formula C11H12FN3 B15048327 N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1006469-13-1

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B15048327
CAS No.: 1006469-13-1
M. Wt: 205.23 g/mol
InChI Key: ZFMYCAIXPUIOJI-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine
  • 4-(4-Fluorobenzyl)piperidine
  • N-(4-Fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate

Uniqueness

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

CAS No.

1006469-13-1

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H12FN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14)

InChI Key

ZFMYCAIXPUIOJI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(C=C2)F

Origin of Product

United States

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